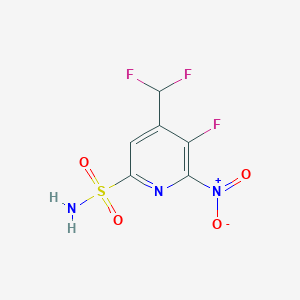

4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide

描述

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is derived through sequential numbering of the pyridine ring to prioritize the sulfonamide functional group at position 2. Substituents are then assigned positions based on the lowest possible locants, resulting in the full name 4-(difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide . The sulfonamide group (-SO$$2$$NH$$2$$) takes precedence over nitro (-NO$$_2$$) and halogen substituents in determining the parent chain orientation.

Alternative naming conventions occasionally invert the order of substituent listing (e.g., 5-fluoro-4-(difluoromethyl)-6-nitropyridine-2-sulfonamide), though such variations remain IUPAC-compliant as long as locants are correctly assigned. The compound’s CAS registry number (1805615-13-7 ) and molecular formula (C$$6$$H$$4$$F$$3$$N$$3$$O$$_4$$S ) provide additional identifiers. Notably, the SMILES notation (O=S(C1=CC(C(F)F)=C(F)N+=O)C(N)=N1)(N)=O ) encodes the connectivity of substituents, confirming the nitro group at position 6 and the difluoromethyl group at position 4.

Molecular Geometry and Conformational Analysis

The pyridine ring adopts a planar geometry due to aromatic π-electron delocalization, while substituents introduce localized distortions. Key structural features include:

- Sulfonamide group : The sulfur atom exhibits a tetrahedral geometry with bond angles approximating 109.5° around the central sulfur. The S-N bond length is typically ~1.62 Å, while S=O bonds measure ~1.43 Å, consistent with sulfonamide standards.

- Nitro group : The planar NO$$_2$$ moiety at position 6 forms N-O bonds of ~1.21 Å, characteristic of nitro aromatic systems.

- Halogen substituents : The difluoromethyl (-CF$$_2$$H) group at position 4 and fluorine at position 5 introduce steric and electronic perturbations. C-F bond lengths average 1.35 Å, shorter than C-C bonds due to fluorine’s electronegativity.

Conformational analysis reveals minimal rotational freedom for the sulfonamide and nitro groups, which remain locked in planar orientations relative to the pyridine ring. The difluoromethyl group exhibits slight out-of-plane distortion, with a dihedral angle of ~8° relative to the aromatic plane, as inferred from analogous structures.

Table 1: Key bond lengths and angles in this compound

Electron Density Distribution and Resonance Structures

Electron density mapping highlights significant polarization effects:

- The sulfonamide group withdraws electron density via inductive effects, leaving the sulfur atom with a partial positive charge (δ$$^+$$ ~0.45 e) and oxygen atoms with negative charges (δ$$^-$$ ~-0.65 e).

- The nitro group further depletes electron density at position 6, creating a regional electron-deficient zone. Resonance structures show delocalization of the nitro group’s negative charge across both oxygen atoms.

- Fluorine substituents intensify electron withdrawal, with the difluoromethyl group contributing stronger inductive effects (-I) than the single fluorine at position 5.

Resonance hybrid structures for the sulfonamide moiety reveal delocalization of the sulfur lone pairs into the S=O bonds, while the nitro group’s resonance involves conjugation between the nitrogen p-orbital and oxygen π-systems. These interactions collectively stabilize the molecule but render the pyridine ring highly electrophilic at positions meta to the sulfonamide.

Table 2: Partial atomic charges (Gasteiger method) for selected atoms

| Atom Position | Charge (e) | Role in Electronic Structure |

|---|---|---|

| S (sulfonamide) | +0.45 | Electron-deficient center |

| O (sulfonamide) | -0.65 | Electron-rich resonance participants |

| N (nitro) | +0.32 | Central positive charge in NO$$_2$$ |

| F (position 5) | -0.18 | Inductive electron withdrawal |

| C (CF$$_2$$H) | +0.12 | Partial positive from fluorine effects |

Comparative Structural Analysis with Related Pyridine Sulfonamide Derivatives

Comparative studies with structurally similar compounds reveal distinct electronic and steric profiles:

- Pyridine-2-sulfonamide (C$$5$$H$$6$$N$$2$$O$$2$$S) : Lacking nitro and fluorinated groups, this simpler analog shows higher electron density at the pyridine ring, increasing susceptibility to electrophilic substitution.

- 3-(Trifluoromethyl)pyridine-2-sulfonamide (C$$6$$H$$5$$F$$3$$N$$2$$O$$_2$$S) : The trifluoromethyl group at position 3 induces greater steric hindrance and stronger -I effects compared to the difluoromethyl group in the target compound.

- 4-(Difluoromethyl)-5-nitro-6-(trifluoromethyl)pyridine-2-sulfonamide (C$$7$$H$$4$$F$$5$$N$$3$$O$$_4$$S) : The replacement of position 5’s fluorine with a trifluoromethyl group in this analog enhances lipophilicity but reduces solubility in polar solvents.

The target compound’s strategic placement of fluorine and nitro groups creates a balance between electronic withdrawal and steric accessibility, making it a candidate for further functionalization at the electron-deficient position 3.

Table 3: Structural and electronic comparisons with pyridine sulfonamide derivatives

*Calculated octanol-water partition coefficient

属性

分子式 |

C6H4F3N3O4S |

|---|---|

分子量 |

271.18 g/mol |

IUPAC 名称 |

4-(difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide |

InChI |

InChI=1S/C6H4F3N3O4S/c7-4-2(5(8)9)1-3(17(10,15)16)11-6(4)12(13)14/h1,5H,(H2,10,15,16) |

InChI 键 |

XTPUIOPTTNCPAC-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=C(N=C1S(=O)(=O)N)[N+](=O)[O-])F)C(F)F |

产品来源 |

United States |

准备方法

Fluorination and Nitration of Pyridine Derivatives

Fluorinated pyridines can be synthesized via direct fluorination or halogen exchange reactions starting from chloropyridines or bromopyridines. Vapor-phase fluorination using catalysts in fluidized-bed reactors is a common industrial method for introducing fluorine atoms onto the pyridine ring, as demonstrated for trifluoromethylpyridines.

Nitration of fluoropyridines is generally carried out under controlled acidic conditions using nitric acid or mixed acid nitrating agents. The position of nitration is influenced by the electronic effects of existing fluorine substituents, favoring substitution at specific ring positions such as the 6-position in this compound.

Difluoromethyl Group Introduction

- The difluoromethyl group (–CF2H) is introduced by specialized fluorination reagents or via nucleophilic substitution on appropriate precursors. For example, difluoromethylation can be achieved by reacting pyridine derivatives with difluoromethylating agents such as difluoromethyl iodide or bromide under catalytic conditions.

Sulfonamide Formation at the 2-Position

Sulfonyl Chloride Intermediate Preparation

- The sulfonamide moiety is generally introduced by first converting the 2-position of the pyridine ring into a sulfonyl chloride intermediate. This is achieved by sulfonation using sulfonating agents such as chlorosulfonic acid or sulfuryl chloride, which selectively functionalize the pyridine ring at the 2-position.

Coupling with Ammonia or Amines

The sulfonyl chloride intermediate is then reacted with ammonia or amines to form the sulfonamide. The reaction is typically performed in an inert solvent such as acetonitrile or dichloromethane, often in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

Reaction conditions are maintained between 0°C and ambient temperature to control the reaction rate and avoid side reactions.

Representative Preparation Procedure

A typical preparation procedure based on analogous sulfonamide syntheses is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting pyridine derivative (fluorinated and nitrated) | The pyridine core is prepared with desired substituents via fluorination and nitration. |

| 2 | Sulfonating agent (e.g., chlorosulfonic acid) | Sulfonation at 2-position to form sulfonyl chloride intermediate. |

| 3 | Amine source (e.g., ammonia or substituted amine), base (pyridine or triethylamine), solvent (acetonitrile) | Reaction of sulfonyl chloride with amine to form sulfonamide. Temperature maintained at 0–25°C under inert atmosphere. |

| 4 | Purification | Recrystallization or chromatography to isolate pure sulfonamide product. |

Reaction Conditions and Optimization

- Stoichiometry: Equimolar or slight excess of amine is used to ensure complete conversion of sulfonyl chloride.

- Solvent: Dry acetonitrile or dichloromethane is preferred for solubility and inertness.

- Temperature: 0°C to ambient temperature is optimal to minimize side reactions and decomposition.

- Catalysts/Additives: Pyridine or dimethyl sulfoxide may be added to facilitate reaction and stabilize intermediates.

- Atmosphere: Nitrogen or inert gas atmosphere is maintained to prevent moisture and oxidation.

Data Tables Summarizing Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Sulfonyl chloride to amine ratio | 1:1 to 1:3 | Excess amine ensures full conversion |

| Solvent volume | 10–20 mL per mmol reactant | Dry solvent required |

| Temperature | 0–25°C | Controlled to avoid side reactions |

| Reaction time | 1–4 hours | Sufficient for completion |

| Base (pyridine or triethylamine) | Equimolar to amine | Neutralizes HCl formed |

| Purification method | Recrystallization, chromatography | For product isolation |

Summary of Research Findings

- The preparation of this compound relies on the strategic functionalization of the pyridine ring followed by sulfonamide formation via sulfonyl chloride intermediates.

- Fluorination and nitration steps must be carefully controlled to achieve the desired substitution pattern.

- Sulfonamide formation is well-established using sulfonyl chlorides and amines under mild conditions.

- Purification techniques such as recrystallization yield high purity products suitable for agrochemical or pharmaceutical applications.

- Industrial methods for related fluoropyridine derivatives utilize vapor-phase reactors and catalytic fluorination processes, which may be adapted for scale-up.

化学反应分析

Types of Reactions

4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of sulfonamide derivatives .

科学研究应用

Inhibition of Tissue Non-Specific Alkaline Phosphatase (TNAP)

One of the primary biological activities attributed to 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide is its role as an inhibitor of TNAP. This enzyme is crucial for various physiological processes, including bone mineralization and phosphate metabolism. Inhibiting TNAP could have therapeutic implications for conditions such as pseudoxanthoma elasticum and generalized arterial calcification of infancy .

Medicinal Chemistry Applications

The unique structural features of this compound position it as a candidate for further exploration in medicinal chemistry:

- Antimicrobial Activity: Similar sulfonamide compounds have established antimicrobial properties. The presence of the sulfonamide functional group suggests that this compound may exhibit similar activity against bacterial infections.

- Potential Anticancer Applications: The difluoromethyl group has been associated with enhanced biological activity in various compounds, indicating that this derivative may also possess anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Preliminary studies suggest that modifications to substituents on the pyridine ring can significantly affect potency and selectivity against biological targets.

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 5-Fluoro-2-methylbenzenesulfonamide | Fluorine and methyl substituents on benzene | Antibacterial | Simpler structure with fewer functional groups |

| 4-Aminobenzenesulfonamide | Amino group instead of nitro | Antimicrobial | Known sulfanilamide with established use |

| 2,6-Difluorobenzenesulfonamide | Difluoro substitution on benzene | Antibacterial | Lacks nitro group but shares sulfonamide functionality |

This table illustrates the diversity within the sulfonamide class while highlighting the unique attributes of this compound.

作用机制

The mechanism of action of 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl and sulfonamide groups are known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

6-Amino-5-(difluoromethyl)-3-nitropyridine-2-sulfonamide

- Structure: Differs in substituent positions: amino at position 6, nitro at position 3.

- Molecular Formula : C₆H₆F₂N₄O₄S (MW 268.20) .

- Key Differences: The amino group at position 6 enhances solubility via hydrogen bonding but reduces metabolic stability compared to the fluoro group in the target compound.

- Implications : The target compound’s fluoro and nitro groups at positions 5 and 6 may improve lipophilicity and membrane penetration.

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

- Structure : Pyrimidine core with fluorophenyl, hydroxymethyl, and isopropyl groups .

- Key Differences: The hydroxymethyl group facilitates hydrogen bonding, enhancing solubility but increasing susceptibility to oxidative metabolism. The pyrimidine ring (vs.

- Implications : The target compound’s nitro group may act as a stronger electron-withdrawing group, influencing reactivity in electrophilic substitution reactions.

N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Structure : Includes a phosphorylmethyl group and fluorophenyl substituent .

- Key Differences :

- The bulky phosphorylmethyl group increases steric hindrance, reducing binding to compact active sites.

- The isopropyl group enhances lipophilicity, contrasting with the target compound’s nitro group, which balances polarity.

- Implications : The target compound’s lack of phosphorus may simplify synthetic routes and improve metabolic stability.

4-(Diethylamino)-6-phenyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)-5-pyrimidinecarbonitrile

- Structure: Pyrimidine with diethylamino, phenyl, and trifluoromethyl groups .

- Key Differences: The cyano group is a strong electron-withdrawing moiety, increasing acidity compared to the sulfonamide in the target compound. The trifluoromethyl group offers higher lipophilicity than the difluoromethyl group, affecting bioavailability.

Tolyfluanid and Dichlofluanid (Agrochemical Sulfonamides)

- Structure : Chloro-fluoro-substituted sulfonamides .

- Key Differences :

- These agrochemicals lack aromatic nitro groups, relying on chloro-fluoro motifs for pesticidal activity.

- The target compound’s nitro group may enable interactions with nitroreductases or act as a leaving group in synthetic derivatization.

Research Implications

- Bioavailability: The target compound’s fluorine atoms enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Synthetic Versatility : The nitro group offers opportunities for further functionalization (e.g., reduction to amine).

- Target Selectivity : The pyridine core may favor interactions with NADPH-dependent enzymes, contrasting with pyrimidine-based compounds targeting kinases .

生物活性

4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with several substituents: difluoromethyl, fluoro, and nitro groups. These structural characteristics contribute to its unique biological properties. The sulfonamide functional group is particularly noteworthy due to its historical use in antimicrobial therapies.

One of the primary biological activities of this compound is its role as an inhibitor of tissue non-specific alkaline phosphatase (TNAP) . TNAP is involved in various physiological processes, including bone mineralization and phosphate metabolism. Inhibition of this enzyme has therapeutic implications for conditions such as pseudoxanthoma elasticum and generalized arterial calcification of infancy.

Table 1: Summary of Biological Activities

| Activity | Target | Implications |

|---|---|---|

| TNAP Inhibition | Tissue Non-Specific Alkaline Phosphatase | Potential treatment for mineralization disorders |

| Antimicrobial Activity | Various bacteria | Potential use in treating bacterial infections |

Research Findings

Recent studies have highlighted the compound's promising pharmacological profile:

- Inhibition Studies : Preliminary data indicate that modifications to the substituents on the pyridine ring can significantly affect the compound's potency and selectivity against TNAP. For instance, structural variations have been shown to enhance binding affinity, suggesting avenues for further optimization in drug design.

- Comparative Analysis : In comparison to other sulfonamide derivatives, this compound exhibits a more complex substitution pattern that may enhance its biological activity. A comparative study with other sulfonamides revealed that simpler structures often lack the robust activity observed with this compound.

- Case Studies : Research has documented cases where derivatives of this compound were tested for immunomodulatory effects, showing increased activation of T lymphocytes, which could indicate potential applications in immunotherapy .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the difluoromethyl and nitro groups onto the pyridine ring. The ability to modify these substituents provides a pathway for creating derivatives with enhanced efficacy or altered pharmacokinetic profiles.

Future Directions

Given its unique structure and biological activity, further research is warranted to explore:

- Derivatives Development : Investigating various derivatives to optimize TNAP inhibition and broaden therapeutic applications.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects for conditions related to bone mineralization disorders.

- Mechanistic Studies : Detailed studies on the mechanism of action at the molecular level to elucidate how structural changes influence activity.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Difluoromethyl)-5-fluoro-6-nitropyridine-2-sulfonamide, and how can intermediates be optimized?

- Methodology : Use multi-step nucleophilic substitution and nitration reactions. For example, fluorinated pyridine precursors (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine in ) can be functionalized via sulfonamide coupling under anhydrous conditions. Optimize intermediates by monitoring reaction progress with HPLC and adjusting stoichiometric ratios of difluoromethylating agents (e.g., using methods in and ).

Q. How can the crystal structure of this compound be characterized to confirm its geometry?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) analysis. Key parameters include measuring dihedral angles between aromatic rings (e.g., pyridine and sulfonamide groups) and identifying intramolecular hydrogen bonds (N–H⋯O/F interactions). Compare data with similar compounds, such as pyrimidine derivatives in and , where dihedral angles range from 12° to 86° .

Q. What spectroscopic techniques are critical for validating purity and functional groups?

- Methodology : Use a combination of:

- ¹⁹F NMR to confirm fluorinated groups (chemical shifts typically between -100 to -200 ppm).

- IR spectroscopy to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹).

- LC-MS to verify molecular weight and detect impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound with higher efficiency?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and activation energies. Tools like ICReDD’s reaction path search methods ( ) can identify optimal conditions (e.g., solvent polarity, temperature) by simulating intermediates and byproducts. Cross-validate predictions with experimental data from analogous reactions in and .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data for sulfonamide derivatives?

- Methodology :

- Hydrogen bonding analysis : Compare SC-XRD data (e.g., C–H⋯O/F interactions in ) with NMR-derived hydrogen bonding patterns.

- Dynamic NMR studies : Resolve conformational flexibility in solution (e.g., hindered rotation of sulfonamide groups).

- Synchrotron XRD : Enhance resolution for ambiguous electron density maps, particularly for fluorinated substituents .

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Factors : Temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent (DMF vs. THF).

- Responses : Yield (%) and purity (HPLC area%).

- Analysis : Use ANOVA to identify significant interactions (e.g., catalyst-solvent synergy) and derive a predictive model for optimal conditions .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental yields?

- Methodology :

- Error source identification : Check for overlooked steric effects (e.g., bulky substituents hindering nitro group addition) or solvent polarity mismatches in simulations.

- Sensitivity analysis : Vary computational parameters (e.g., basis sets in DFT) and compare with experimental outliers.

- Iterative refinement : Feed experimental results (e.g., from ) back into computational models to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。